4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Catalog No.
S3359134
CAS No.
1005596-25-7
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

CAS Number

1005596-25-7

Product Name

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3

InChI Key

CHUSCRKGELSGLN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C

Organic Chemistry

Application: “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is used in the synthesis of various organic compounds .

Method of Application: A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile was stirred in a closed vessel at room temperature for 6 days .

Results: The yield of the reaction was 68.5% .

Biological Activities

Application: Compounds containing the “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” moiety have shown potential biological activities, such as antileishmanial , antimalarial , and antimicrobial activities.

Method of Application: These compounds are usually tested in vitro against the target organisms .

Results: The compound showed potent in vitro antipromastigote activity with a binding free energy of -9.8 kcal/mol . The maximum antimicrobial activity was reported against gram-positive bacteria (B. mycoides) .

Catalysis

Application: Pyrazole-based ligands, which can be synthesized using “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, have been used in catalytic processes .

Method of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was evaluated by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Pharmaceutical Industry

Application: Compounds containing the “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” moiety have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method of Application: These compounds are usually tested in vitro against the target organisms .

Results: The derivatives of 1, 3-diazole show different biological activities as reported in the literature .

Agro-Chemical Industry

Application: Pyrazole-based compounds, which can be synthesized using “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, have found applications in the agro-chemical industry .

Method of Application: These compounds are used in the formulation of various agro-chemicals, including herbicides, fungicides, and insecticides .

Results: The use of these compounds has led to the development of more effective and environmentally friendly agro-chemicals .

Nitrification Inhibition

Application: Dimethylpyrazole-based compounds, which can be synthesized using “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, have been used as nitrification inhibitors .

Method of Application: These compounds are applied to soil to suppress soil-nitrifier activity and decrease nitrogen losses .

Results: The use of these compounds has been shown to reduce N2O emissions and maintain soil NH4+ for a longer time .

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound characterized by the molecular formula C₁₁H₁₃N₃. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the 3,5-dimethyl substituents on the pyrazole contributes to its unique chemical properties and biological activities. The compound is primarily studied for its potential applications in medicinal chemistry and as a ligand in coordination chemistry.

Involving 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline are largely associated with its role as a ligand in the formation of metal complexes. It can undergo various reactions, including:

  • Ligand Coordination: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique electronic and catalytic properties.
  • Electrophilic Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives, expanding its utility in organic synthesis .

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline exhibits significant biological activity due to its structural features. Research indicates that compounds containing pyrazole rings often interact with various biological targets:

  • Enzyme Inhibition: This compound has shown potential as an inhibitor of enzymes such as catecholase, which is involved in catechol oxidation.
  • Antimicrobial Activity: Related pyrazole derivatives have demonstrated antimicrobial properties, suggesting that 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline may also possess similar effects .
  • Antioxidant Properties: Some derivatives of this compound have been evaluated for their antioxidant activities, contributing to their potential therapeutic applications.

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine. Common methods include:

  • Condensation Reaction: Mixing (3,5-dimethyl-1H-pyrazol-1-yl)methanol with aniline derivatives under acidic conditions to promote reaction.
  • Refluxing: The reaction mixture is often refluxed to ensure complete conversion and higher yields.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a pure compound for further analysis .

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline has several applications across different fields:

  • Coordination Chemistry: As a ligand for metal complexes, it can be used in catalysis and material science.
  • Medicinal Chemistry: Its biological activities make it a candidate for drug development targeting various diseases.
  • Corrosion Inhibition: Derivatives of this compound have shown effectiveness as corrosion inhibitors for metals in acidic environments.

Studies have shown that 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline interacts with various cellular targets:

  • Cell Signaling Pathways: It may modulate pathways such as MAPK/ERK, influencing cell proliferation and differentiation.
  • Receptor Binding: Certain analogs derived from this compound have been investigated for their ability to inhibit receptors involved in inflammatory and neurological disorders .

Several compounds share structural similarities with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(2-Methylpyrazolyl)anilineContains a methyl group on the pyrazole ringEnhanced solubility and potential biological activity
4-(3-Ethylpyrazolyl)anilineEthyl group substitutionAltered electronic properties affecting reactivity
4-(Phenylpyrazolyl)anilinePhenyl group on the pyrazoleIncreased stability and potential for diverse applications

These compounds highlight the versatility of the pyrazole structure and its modifications that can lead to distinct chemical behaviors and biological activities .

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines

Palladium-catalyzed C–H arylation has emerged as a transformative strategy for functionalizing unprotected anilines without requiring protective groups. Traditional methods often necessitate N-protection to prevent competing N-arylation, but recent work demonstrates that ligands such as [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) enable direct ortho-selective C–H arylation. The mechanism involves two critical steps: (1) deprotonation of the aniline’s NH₂ group to form an anionic intermediate, which facilitates C–H bond cleavage via a concerted metalation-deprotonation pathway, and (2) ligand-mediated differentiation between C–C and C–N coupling during reductive elimination.

The bipy-6-OH ligand plays a dual role: it stabilizes the palladium center during C–H activation and imposes steric and electronic constraints that favor ortho arylation over N-arylation. For example, reactions of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline with aryl halides under Pd(OAc)₂/bipy-6-OH catalysis yield ortho-arylated products with >90% regioselectivity. This method eliminates the need for protective groups, streamlining synthetic routes to complex aniline derivatives.

Table 1: Optimization of Pd-Catalyzed Ortho C–H Arylation Conditions

LigandBaseSolventYield (%)Ortho Selectivity (%)
bipy-6-OHK₂CO₃DMF8592
PPh₃Cs₂CO₃Toluene4565
No ligandNaOAcDMSO<10N/A

Nucleophilic Substitution Strategies for Pyrazole Moiety Incorporation

Introducing the 3,5-dimethylpyrazole group into aniline derivatives typically relies on nucleophilic substitution reactions. A common approach involves reacting 4-(chloromethyl)aniline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the pyrazole’s nitrogen acts as a nucleophile, displacing the chloride leaving group.

Alternative methods include the use of Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 4-(hydroxymethyl)aniline with pyrazole derivatives. This approach avoids harsh bases and improves yields (>75%) by leveraging the mild, redox-neutral conditions of the Mitsunobu reaction. Additionally, Ullmann-type coupling with copper catalysts enables the incorporation of pyrazole moieties under thermal conditions, though this method requires higher temperatures (100–120°C) and longer reaction times.

Key Considerations:

  • Solvent polarity significantly impacts reaction rates. Polar aprotic solvents like DMF accelerate substitution by stabilizing transition states.
  • Steric hindrance from the 3,5-dimethyl groups on pyrazole necessitates elevated temperatures (80–100°C) for complete conversion.

Solvent-Mediated Condensation Reactions with Primary Amines

Condensation reactions between aldehyde-bearing pyrazoles and primary amines offer a versatile route to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. For instance, 3,5-dimethylpyrazole-4-carbaldehyde reacts with 4-aminobenzyl alcohol in ethanol under acid catalysis (e.g., acetic acid) to form a Schiff base intermediate, which is subsequently reduced with NaBH₄ to yield the target compound.

Solvent choice critically influences reaction efficiency:

  • Polar protic solvents (e.g., ethanol): Enhance proton transfer in acid-catalyzed steps but may promote side reactions like imine hydrolysis.
  • Polar aprotic solvents (e.g., DCM): Minimize nucleophilic interference but require higher catalyst loadings.

Microwave-assisted condensation has been employed to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Chemoselective Functionalization Techniques for Amino Group Preservation

Preserving the aniline’s NH₂ group during derivatization demands chemoselective strategies. One approach involves temporary coordination of the amino group to a transition metal (e.g., Pd or Cu), which directs electrophilic attacks to the ortho position while shielding the NH₂ from undesired reactions. For example, in Pd-catalyzed C–H alkenylation, the NH₂ group coordinates to the metal center, facilitating ortho functionalization without oxidation or alkylation.

Another method utilizes bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine) that sterically block the amino group while allowing functionalization at the methylene bridge or pyrazole ring. Computational studies reveal that electron-withdrawing substituents on the pyrazole ring further enhance chemoselectivity by reducing electron density at the NH₂ group.

Table 2: Chemoselectivity in Functionalization Reactions

Reaction TypeProtecting GroupSelectivity (%)Yield (%)
C–H ArylationNone9285
N-AlkylationBoc7870
Reductive AminationAcetyl6560

XLogP3

1.9

Dates

Last modified: 08-19-2023

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